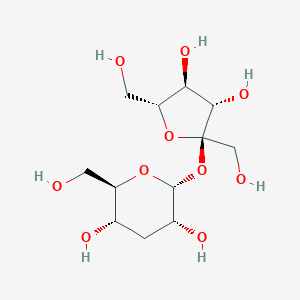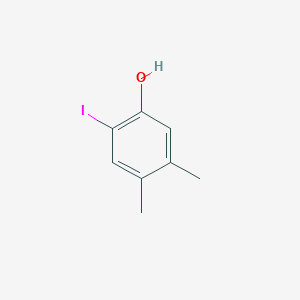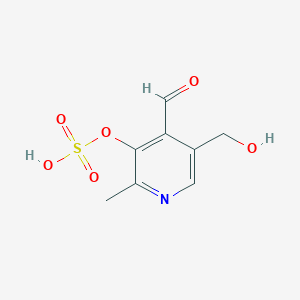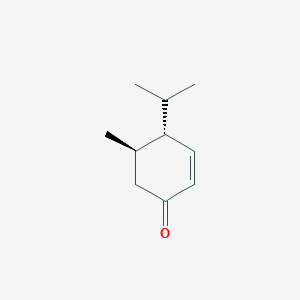
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 5-methyl-4-isopropylcyclohex-2-enone and is commonly used as a chiral building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one is not well understood. However, it is believed that the chiral nature of this compound plays a crucial role in its biological activity.
Effets Biochimiques Et Physiologiques
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimicrobial, antifungal, and antiviral properties. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one in lab experiments is its high enantiomeric purity, which makes it an ideal chiral building block in organic synthesis. However, the synthesis of this compound can be challenging and time-consuming, which can limit its use in large-scale synthesis.
Orientations Futures
There are several future directions for the research on (4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one. One potential direction is to explore its potential applications in the development of new pharmaceuticals and agrochemicals. Another direction is to investigate its mechanism of action and its potential use as a therapeutic agent for various diseases. Additionally, research can be conducted to optimize the synthesis of this compound and develop new synthetic methods that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of (4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one can be achieved through various methods. One of the most common methods involves the reaction between 4-methylcyclohexanone and isopropylmagnesium bromide in the presence of a chiral ligand. This reaction results in the formation of the desired chiral product with high enantiomeric purity.
Applications De Recherche Scientifique
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one has been extensively studied for its potential applications in various scientific fields. This compound has been used as a chiral building block in the synthesis of various natural products, pharmaceuticals, and agrochemicals. It has also been used as a ligand in asymmetric catalysis and as a chiral auxiliary in organic synthesis.
Propriétés
Numéro CAS |
105497-90-3 |
|---|---|
Nom du produit |
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-5,7-8,10H,6H2,1-3H3/t8-,10+/m1/s1 |
Clé InChI |
XQTVBJNIDHXCNX-SCZZXKLOSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)C=C[C@H]1C(C)C |
SMILES |
CC1CC(=O)C=CC1C(C)C |
SMILES canonique |
CC1CC(=O)C=CC1C(C)C |
Synonymes |
2-Cyclohexen-1-one,5-methyl-4-(1-methylethyl)-,(4S-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
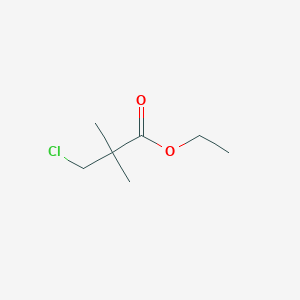
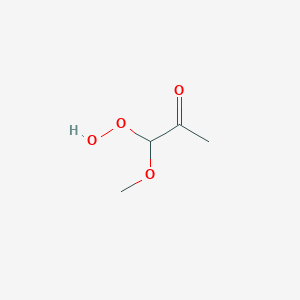
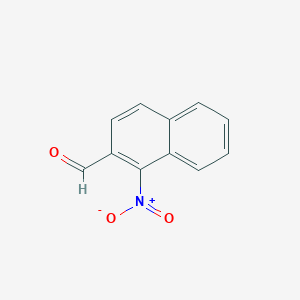
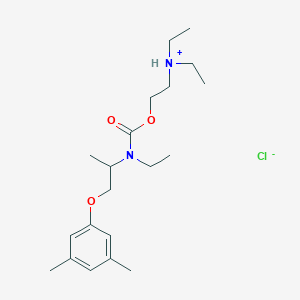
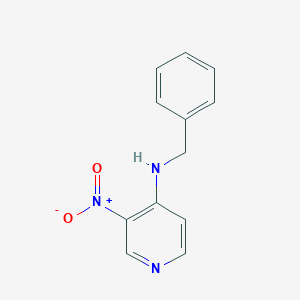
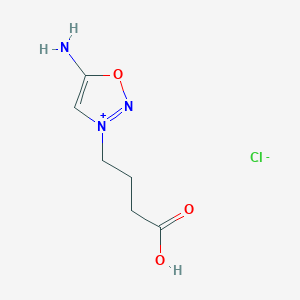
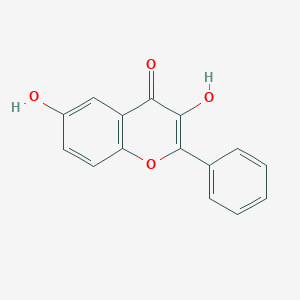
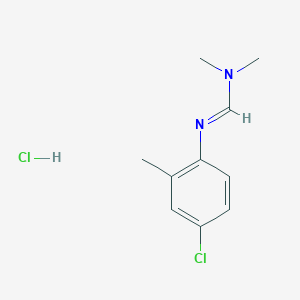
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
